molecular formula C11H21NO3 B158072 (S)-1-Boc-2-(Hydroxymethyl)piperidine CAS No. 134441-93-3

(S)-1-Boc-2-(Hydroxymethyl)piperidine

Cat. No.: B158072
CAS No.: 134441-93-3
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-VIFPVBQESA-N
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Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Modern Organic and Medicinal Chemistry Research

Chiral piperidine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in FDA-approved drugs. digitellinc.com Their three-dimensional architecture allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. The incorporation of a chiral piperidine unit can influence a molecule's physicochemical properties, enhance its biological activity and selectivity, improve its pharmacokinetic profile, and reduce potential toxicity. thieme-connect.com

The synthesis of enantiomerically pure piperidine derivatives is a key focus of organic chemistry research. digitellinc.com Various strategies, including asymmetric synthesis, kinetic resolution, and the use of chiral pools, have been developed to access these valuable compounds. researchgate.net The ability to introduce substituents at specific positions on the piperidine ring with defined stereochemistry is essential for the systematic exploration of structure-activity relationships in drug discovery programs. acs.org

Historical Context and Evolution of Research on (S)-1-Boc-2-(Hydroxymethyl)piperidine as a Chiral Synthon

The development of protecting group strategies, particularly the use of the tert-butoxycarbonyl (Boc) group, was a pivotal moment in the evolution of this compound as a useful synthon. The Boc group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, facilitating a wide range of chemical transformations at other positions of the ring. chemimpex.com

Early research focused on developing efficient and stereoselective methods for the synthesis of this chiral building block. These methods often started from readily available chiral precursors or employed asymmetric reactions to establish the desired stereocenter. The commercial availability of this compound has further accelerated its use in academic and industrial research, making this versatile synthon accessible to a broader scientific community.

Overview of Key Research Domains Employing this compound

The unique structural features of this compound have led to its application in several key research areas:

Synthesis of Pharmaceuticals: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. chemimpex.comchemimpex.com The piperidine scaffold is a common feature in drugs acting on the central nervous system.

Development of Novel Therapeutic Agents: Researchers utilize this building block to create diverse chemical entities for drug discovery and development. chemimpex.com The hydroxymethyl group can be readily modified to introduce other functionalities, allowing for the fine-tuning of a molecule's biological activity. chemimpex.com

Organic Synthesis and Medicinal Chemistry: It serves as a valuable reagent for constructing complex molecular architectures and peptide-like structures. chemimpex.comchemimpex.com Its stability and ease of handling make it a preferred choice for multi-step synthetic sequences. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426154
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
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Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134441-93-3
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
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Asymmetric Synthetic Methodologies for S 1 Boc 2 Hydroxymethyl Piperidine

Stereoselective Synthesis from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products. Syntheses starting from these precursors leverage the existing stereocenters to induce chirality in the target molecule.

Diastereoselective reactions are employed to control the relative stereochemistry of newly formed chiral centers in relation to existing ones. These methods are crucial when elaborating on chiral precursors or in the later stages of a synthesis.

One powerful approach involves the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening. acs.org This method allows for the introduction of diverse functionalities onto the piperidine (B6355638) scaffold. For example, in situ prepared epoxidation reagents have been developed for the highly diastereoselective epoxidation of sterically hindered tetrahydropyridines, where hydrogen bonding directs the facial selectivity of the epoxidation. acs.org

Another effective method is the metal-catalyzed diastereoselective cyclization. For instance, FeCl3 has been shown to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivities (cis/trans from 90/10 to 99/1). acs.org The high selectivity is attributed to a thermodynamic epimerization process that favors the more stable cis-isomer. acs.org

Biocatalysis also offers highly diastereoselective routes. The reduction of cyclic β-keto esters using baker's yeast is a well-established method. For example, the baker's yeast reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate yields the corresponding (2R, 3S)-hydroxy derivative with excellent chemical yield (80%), diastereomeric excess (>99% d.e.), and enantiomeric excess (>97% e.e.). nottingham.ac.ukcore.ac.uk

MethodPrecursorKey Reagent/CatalystDiastereoselectivityYield
Directed EpoxidationTetrahydropyridineIn situ generated peracidHighGood
Catalytic CyclizationAllylic N-tosyl amineFeCl3·6H2Oup to 99:1 (cis/trans)up to 80%
Biocatalytic Reduction1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylateBaker's Yeast>99% d.e.80%

Enantioselective Approaches to the Formation of the Piperidine Ring

Enantioselective methods create the desired stereocenter from achiral or racemic starting materials, often through the use of chiral catalysts or reagents.

Asymmetric cyclization reactions are a direct and efficient way to construct the chiral piperidine ring. A notable example is the copper-catalyzed asymmetric cyclizative aminoboration. This method provides a general route to pharmaceutically important chiral 2,3-cis-disubstituted piperidines in moderate to good yields and with excellent enantioselectivities. nih.gov The reaction employs a chiral Cu/(S, S)-Ph-BPE catalyst system and features a broad substrate scope under mild conditions. nih.gov

Another strategy is the reductive cyclization of N-tert-butanesulfinyl ketimines. This approach allows for the synthesis of either enantiomer of a 2-substituted piperidine from a single chiral auxiliary by carefully selecting the reducing agent. nih.gov For example, the reductive cyclization of an (S(S))-δ-chloro-N-tert-butanesulfinyl ketimine with LiBHEt3 affords the (S(S),R)-piperidine with 99:1 diastereoselectivity, while using DIBAL-H/LiHMDS yields the (S(S),S)-epimer with 1:99 diastereoselectivity. nih.gov

MethodSubstrateCatalyst/ReagentEnantioselectivity (ee) / Diastereoselectivity (dr)Yield
Asymmetric AminoborationUnsaturated Hydroxylamine Ester[CuOTf]2·PhH / (S, S)-Ph-BPEExcellentModerate to Good
Diastereoselective Reductive Cyclization(S(S))-δ-chloro-N-tert-butanesulfinyl ketimineLiBHEt399:1 dr98%
Diastereoselective Reductive Cyclization(S(S))-δ-chloro-N-tert-butanesulfinyl ketimineDIBAL-H/LiHMDS1:99 dr98%

Catalytic asymmetric hydrogenation of N-heteroaromatic compounds is a powerful strategy for synthesizing chiral saturated heterocycles. The asymmetric hydrogenation of pyridinium (B92312) salts, derived from substituted pyridines, provides stereodefined access to functionalized piperidines.

A novel iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been developed. rsc.org This dearomatization strategy allows for the synthesis of valuable cis-configurated hydroxypiperidine esters with excellent yield, enantioselectivity (up to 97% ee), and diastereoselectivity (>20:1 dr). rsc.org The resulting product can then be further transformed into the desired (S)-1-Boc-2-(hydroxymethyl)piperidine. This method is notable for its broad substrate scope and potential for continuous flow application, enhancing its practical utility. rsc.org

SubstrateCatalyst SystemEnantioselectivity (ee)Diastereoselectivity (dr)Yield
5-Hydroxypicolinate Pyridinium SaltsIridium Complex with Chiral Ligandup to 97%>20:1up to 96%

Protecting Group Strategies in the Synthesis of this compound

The choice of protecting groups is critical in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of this compound, the tert-butoxycarbonyl (Boc) group plays a pivotal role.

The Boc group is an acid-labile protecting group used for the nitrogen atom of the piperidine ring. americanpeptidesociety.org Its key advantages include:

Stability: It is stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, which allows for selective manipulation of other functional groups in the molecule. wiley-vch.de

Activation and Directing Effects: The Boc group can influence the reactivity and stereoselectivity of reactions at adjacent positions. For instance, in the dynamic resolution of N-Boc-2-lithiopiperidine, the Boc group facilitates the deprotonation at the C2 position. nih.govnih.gov

Mild Deprotection: It can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), which generally does not affect other acid-sensitive groups if present. americanpeptidesociety.orgiris-biotech.de

The Boc strategy is often contrasted with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. While the Fmoc group is base-labile (typically removed with piperidine) and widely used in solid-phase peptide synthesis, the Boc group's robustness under basic conditions makes it highly suitable for solution-phase syntheses of piperidine derivatives where organometallic reagents or basic conditions are frequently employed. americanpeptidesociety.org

In a typical synthetic sequence, the Boc group is introduced early to protect the piperidine nitrogen. After the construction of the chiral piperidine core and introduction of the hydroxymethyl group, the Boc group can be retained as part of the final target molecule or removed in a final deprotection step if the free secondary amine is desired.

Influence of the Boc-Group on Stereochemical Outcomes

The tert-butoxycarbonyl (Boc) protecting group is not merely a passive placeholder on the piperidine nitrogen; it actively influences the stereochemical course of reactions at the adjacent C2 position. Its steric bulk and ability to coordinate with metal cations are instrumental in directing asymmetric transformations.

One of the most powerful strategies that leverages the Boc group is the asymmetric deprotonation of N-Boc-piperidine followed by electrophilic quench. The use of a strong, non-nucleophilic base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, can enantioselectively remove the proton at the C2 position. This process generates a configurationally unstable N-Boc-2-lithiopiperidine intermediate.

A more advanced application of this principle is the Catalytic Dynamic Resolution (CDR) of racemic N-Boc-2-lithiopiperidine. In this process, the rapidly inverting (racemizing) organolithium intermediate is intercepted by a chiral ligand. This interaction leads to the formation of diastereomeric complexes, one of which is thermodynamically more stable or kinetically more reactive. Subsequent reaction with an electrophile proceeds through this favored complex, yielding a highly enantioenriched 2-substituted piperidine product. The Boc group is essential for this process, as it facilitates the initial lithiation and its steric and electronic properties modulate the stability and reactivity of the organolithium intermediate and its chiral complexes.

The effectiveness of this methodology has been demonstrated in the synthesis of various 2-substituted piperidines with high enantioselectivity, providing a foundational strategy that can be adapted for the synthesis of this compound by choosing an appropriate electrophile.

Regioselective Functionalization and Deprotection Strategies

Regioselective Functionalization

Achieving functionalization specifically at the C2 position is critical. The Boc-directed lithiation described above is an inherently regioselective process, targeting the protons alpha to the nitrogen atom. Following the enantioselective lithiation or dynamic resolution, the resulting chiral organometallic species can undergo various C-C bond-forming reactions.

A prominent method involves transmetalation of the lithiated intermediate to an organozinc species, which can then participate in palladium-catalyzed Negishi cross-coupling reactions. This one-pot sequence of enantioselective lithiation, transmetalation, and cross-coupling allows for the introduction of various aryl and vinyl groups at the C2 position with high regioselectivity and enantioselectivity. To obtain the desired hydroxymethyl group, a precursor such as a protected hydroxymethyl-containing coupling partner or a subsequent functional group transformation would be necessary.

Deprotection Strategies

The removal of the Boc protecting group is a common final step in synthetic sequences. Due to its lability under acidic conditions, deprotection is typically straightforward. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). The reaction proceeds via protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged to form isobutene.

While effective, strong acidic conditions may not be suitable for substrates containing other acid-sensitive functional groups. In such cases, alternative, milder deprotection methods can be employed.

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, 0°C to room temp, 1-3 hStandard, highly effective method. Residual TFA is often removed by azeotroping with toluene.
Hydrochloric Acid (HCl) 4M HCl in dioxane or ethyl acetate, room temp, 2-12 hCommon alternative to TFA; product is isolated as the hydrochloride salt.
Zinc Bromide (ZnBr₂) Excess ZnBr₂ in DCM, room temp, overnightA Lewis acid-based method suitable for substrates sensitive to strong protic acids.
Trimethylsilyl Iodide (TMSI) 1.2-1.5 equivalents in DCM, room tempA neutral deprotection method, useful for acid-labile compounds.

Chemoenzymatic Synthesis of this compound and Its Precursors

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysts. These methods are particularly advantageous for establishing chirality, often operating under mild, environmentally benign conditions.

For the synthesis of chiral alcohols like this compound, a key strategy is the asymmetric reduction of a prochiral ketone precursor. While direct literature on the enzymatic reduction to this compound is sparse, extensive research on the synthesis of the analogous (S)-1-Boc-3-hydroxypiperidine provides a strong precedent. This analogous synthesis utilizes ketoreductase (KRED) enzymes to reduce N-Boc-3-piperidone to the (S)-alcohol with high conversion and excellent optical purity (>99%).

This biocatalytic reduction relies on a nicotinamide cofactor (NADH or NADPH), which must be regenerated for the process to be economically viable. This is often achieved by coupling the primary reaction with a secondary dehydrogenase enzyme, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate (e.g., glucose) to regenerate the cofactor.

A similar strategy for the target molecule would involve:

Chemical Synthesis: Preparation of the precursor, N-Boc-2-formylpiperidine.

Biocatalytic Reduction: Asymmetric reduction of the aldehyde using a selected alcohol dehydrogenase or ketoreductase that exhibits the desired (S)-selectivity. This can be performed using isolated enzymes or whole-cell biocatalysts (e.g., engineered E. coli or Baker's yeast), which can contain the necessary enzymes and cofactor regeneration systems.

The advantages of this approach include high enantioselectivity, the elimination of chiral resolving agents, and operation under mild aqueous conditions, which aligns with the principles of green chemistry.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials. Several strategies in the synthesis of this compound align with these goals.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. Asymmetric catalytic approaches, such as the rhodium-catalyzed transfer hydrogenation of pyridinium salts to form chiral piperidines, offer a highly atom-economical route. These reactions use catalytic amounts of a transition metal and a hydrogen source like formic acid, avoiding the need for high-pressure hydrogen gas or stoichiometric chiral auxiliaries. The catalytic dynamic resolution discussed earlier also fits this principle, using only a catalytic amount of the chiral ligand to generate a large quantity of enantioenriched product.

Biocatalysis: As detailed in the chemoenzymatic section, using enzymes or whole cells as catalysts is inherently green. These reactions are performed in water under mild temperatures and pressures, avoiding the use of harsh reagents and organic solvents. The high selectivity of enzymes reduces the formation of byproducts and simplifies purification processes.

Atom Economy: Synthetic routes that incorporate most of the atoms from the starting materials into the final product are considered highly atom-economical. Asymmetric hydrogenations and reductive aminations are prime examples of atom-economical reactions that can be used to construct the chiral piperidine core.

Safer Solvents and Reagents: Research into greener reaction media is ongoing. While many organometallic reactions still rely on ethereal or hydrocarbon solvents, efforts to replace hazardous solvents are a key focus. For instance, some enzymatic reductions can be performed in aqueous media, significantly improving the environmental profile of the process. Similarly, replacing stoichiometric, heavy-metal-based reagents with catalytic, more benign alternatives is a primary goal.

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Strategic Role of S 1 Boc 2 Hydroxymethyl Piperidine in Medicinal Chemistry Research

Precursor for Bioactive Piperidine-Containing Drug Candidates

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs. thieme-connect.com The introduction of chirality into this scaffold can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comresearchgate.net (S)-1-Boc-2-(hydroxymethyl)piperidine provides a reliable source of stereochemically defined piperidine structures, enabling chemists to synthesize potent and selective drug candidates across various therapeutic areas.

The piperidine moiety is a common feature in drugs targeting the central nervous system. nih.gov Consequently, this compound and related structures serve as crucial intermediates in the synthesis of pharmaceutical agents aimed at treating neurological disorders. chemimpex.comchemimpex.com Researchers in neuropharmacology frequently leverage building blocks like this to develop novel therapeutics, as piperidine-based structures have shown considerable promise in this field. chemimpex.com The defined stereochemistry of the (S)-enantiomer is critical for achieving specific interactions with chiral biological targets such as receptors and enzymes in the CNS.

G-protein coupled receptors (GPCRs) are a major class of drug targets, and ligands that modulate their activity are of significant therapeutic interest. Research into nociceptin (B549756) opioid receptor (NOP) ligands, a type of GPCR, has demonstrated the utility of the 2-(hydroxymethyl)piperidine scaffold. nih.gov In one study, a 2-(hydroxymethyl) N-piperidinyl indole (B1671886) derivative was synthesized and found to have subnanomolar binding affinity for the NOP receptor. nih.gov This compound acted as a full agonist at the NOP receptor while also displaying activity as a partial agonist at the μ-opioid (MOP) receptor, highlighting its potential as a bifunctional ligand. nih.gov The specific placement of the hydroxymethyl group at the 2-position of the core structure was shown to be critical for achieving this dual activity profile. nih.gov

Binding Affinity of Piperidinyl Indole Derivatives at Opioid Receptors

CompoundSubstitution PatternNOP Receptor Binding Affinity (Ki, nM)MOP Receptor Binding Affinity (Ki, nM)
Compound 12-Hydroxymethyl0.3414
Compound 102-Aminomethyl0.232.8
Compound 23-Hydroxymethyl1.5>10,000
Compound 193-Aminomethyl1.1>10,000

Data sourced from a study on nociceptin opioid receptor ligands. nih.gov

The piperidine scaffold is integral to the development of agents targeting infectious diseases and cancer. nih.govchemimpex.com In anti-infective research, piperidine derivatives have been investigated for their activity against various pathogens. For instance, an extensive structure-activity relationship (SAR) study was conducted on piperidine derivatives as potential inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for vitamin K2 biosynthesis in Mycobacterium tuberculosis. nih.gov The screening of piperidinol-based compound libraries has also identified novel candidates with anti-tuberculosis activity. nih.gov

In oncology, piperidine-containing compounds have been explored for their potential as anti-cancer agents. chemimpex.com The versatility of this compound allows for its incorporation into diverse molecular architectures, facilitating the synthesis of novel compounds for screening against cancer cell lines and tumor targets. nih.gov

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening Initiatives

Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful strategy for modern drug discovery. This approach involves the rapid synthesis of large numbers of related compounds (a "library") which are then screened for biological activity. This compound is an ideal scaffold for such initiatives. thieme-connect.com

The hydroxymethyl group provides a convenient attachment point for a wide array of chemical building blocks, allowing for the generation of a diverse library of derivatives from a common core structure. For example, a 22-member optimization library of piperidinol analogs was generated using parallel synthesis to explore the SAR of a novel anti-tuberculosis compound. nih.gov The Boc-protected nitrogen allows for controlled reactions at the hydroxymethyl group, after which the Boc group can be removed to enable further diversification at the nitrogen atom. This systematic approach allows researchers to efficiently explore the chemical space around the chiral piperidine core to identify compounds with optimal activity and drug-like properties.

Structure-Activity Relationship (SAR) Studies Enabled by this compound Derivatives

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. By synthesizing a series of related compounds and evaluating their activity, chemists can identify the key structural features required for potency and selectivity. This compound is an invaluable tool for conducting such studies, as it allows for precise, systematic modifications to a core structure.

The strategic importance of the substitution pattern on the piperidine ring is clearly demonstrated in studies of NOP and MOP receptor ligands. nih.gov Research has shown that the position of the functional group on a piperidinyl indole scaffold dramatically affects receptor binding affinity and intrinsic activity. nih.gov

For example, a comparative study revealed that a 2-(hydroxymethyl) substituted N-piperidinyl indole (Compound 1) possessed subnanomolar binding affinity at the NOP receptor and was a full agonist. nih.gov In stark contrast, its regioisomer, the 3-(hydroxymethyl) substituted analog (Compound 2), had a nearly five-fold lower binding affinity and acted only as a partial agonist. nih.gov Furthermore, the 2-substituted compound exhibited significant binding at the MOP receptor, a characteristic absent in the 3-substituted version. nih.gov This stark difference in pharmacological profile, arising from a simple positional change of the hydroxymethyl group, underscores how derivatives of this compound can be used to perform detailed SAR studies and fine-tune the biological properties of a lead compound. nih.gov

Functional Activity of Piperidinyl Indole Isomers

CompoundSubstitution PatternNOP Receptor ActivityMOP Receptor Activity
Compound 12-HydroxymethylFull AgonistPartial Agonist
Compound 23-HydroxymethylPartial AgonistInactive

Data sourced from a study on nociceptin opioid receptor ligands. nih.gov

Impact on Pharmacophore Elucidation

A pharmacophore is defined as the specific three-dimensional arrangement of chemical features that are essential for a molecule to exert a particular biological activity. The process of pharmacophore elucidation involves identifying these key features and their spatial relationships. This compound serves as an exemplary scaffold for this purpose, allowing medicinal chemists to systematically probe the structural requirements of a biological target.

The utility of this compound in structure-activity relationship (SAR) studies stems from its distinct structural components:

Defined Stereochemistry: The (S)-configuration at the 2-position provides a fixed spatial orientation for the hydroxymethyl substituent. By comparing the biological activity of derivatives containing the (S)-enantiomer with those containing the (R)-enantiomer or a racemic mixture, researchers can determine if a specific stereochemistry is critical for target engagement. This is a fundamental step in refining a pharmacophore model, as chiral recognition is common in biological systems. researchgate.net

The Hydroxymethyl Group: This functional group can act as a crucial hydrogen bond donor and/or acceptor. Its presence in a specific location allows for probing interactions with corresponding polar residues in a receptor's binding pocket. Furthermore, this group can be systematically modified—for example, by converting it to a methyl ether (removing hydrogen bond donating ability) or a larger alkoxy group (probing for nearby hydrophobic pockets)—to map the binding site's characteristics in detail. nih.govnih.gov

The Piperidine Ring: This conformationally restricted ring places substituents in well-defined axial or equatorial positions, reducing the molecular flexibility that can complicate SAR analysis. After removal of the Boc protecting group, the secondary amine provides a basic center that is often a key pharmacophoric element, forming ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the target protein. nih.gov

The systematic modification of the this compound scaffold allows for the development of a detailed pharmacophore hypothesis. The table below illustrates a conceptual SAR study, demonstrating how modifications to the scaffold can provide critical information for pharmacophore modeling.

Modification to (S)-ScaffoldRationale for ModificationPotential SAR Information GainedContribution to Pharmacophore Model
Inversion of Stereocenter Compare (S)-enantiomer with (R)-enantiomer.Determine if activity is stereospecific.Defines the required 3D spatial orientation of substituents.
Removal of Hydroxyl Group Replace -CH₂OH with -CH₃.Assess the importance of the hydroxyl group for activity.Confirms or refutes a hydrogen-bonding feature at this position.
Esterification of Hydroxyl Convert -CH₂OH to -CH₂OC(O)R.Probe for space and hydrophobic interactions near the hydroxyl group.Maps the boundaries and nature of the binding pocket.
Deprotection of Amine Remove Boc group to yield secondary amine (-NH-).Evaluate the role of the basic nitrogen.Identifies a key positive ionizable feature for ionic bonding.
N-Alkylation of Amine Add alkyl groups to the deprotected nitrogen.Explore space around the nitrogen and its impact on basicity.Defines size constraints for the region interacting with the amine.

This systematic approach, enabled by the well-defined structure of this compound, is instrumental in translating initial hit compounds into highly optimized lead candidates with a clear understanding of their interaction with the biological target.

Design and Synthesis of Prodrugs Utilizing this compound Moiety

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical. uef.fi This strategy is widely employed to overcome undesirable drug properties, such as poor solubility, low permeability, rapid metabolism, or site-specific delivery issues. nih.govscirp.org The this compound moiety, or its deprotected form, offers an ideal handle for the design and synthesis of prodrugs, primarily through its reactive hydroxymethyl group.

The primary alcohol is a versatile point of attachment for various "promoiety" groups, most commonly through the formation of an ester linkage. nih.govscirp.org Ester prodrugs are particularly effective because the human body is rich in esterase enzymes (found in plasma, the liver, and other tissues) that can efficiently hydrolyze the ester bond to release the parent drug and the promoiety. nih.gov

The synthesis of such a prodrug is typically straightforward. It involves the reaction of the hydroxymethyl group on the deprotected piperidine scaffold with a carboxylic acid, which can be the drug itself (if it possesses a carboxyl group) or a separate promoiety designed to impart specific physicochemical properties.

The key advantages of using the (S)-2-(hydroxymethyl)piperidine moiety in prodrug design include:

Enhanced Aqueous Solubility: Conversely, attaching a highly polar or ionizable promoiety (e.g., succinate, phosphate, or an amino acid) can significantly increase the drug's aqueous solubility, making it suitable for parenteral (intravenous) formulations. uef.fi

Site-Specific Delivery: Promoiety selection can target specific transporters or enzymes. For example, amino acid esters can be designed to hijack peptide transporters like PEPT1 in the intestine, thereby improving oral absorption. nih.gov

Controlled Release: The rate of ester hydrolysis can be modulated by altering the steric and electronic properties of the promoiety, allowing for a more sustained release of the active drug and potentially a longer duration of action. scirp.org

The following table provides examples of how different promoieties, when esterified to the hydroxymethyl group of a drug containing the (S)-2-(hydroxymethyl)piperidine scaffold, can be used to modify its properties for improved delivery.

Promoiety Attached via Ester LinkageExampleIntended Effect on Drug PropertiesMechanism of Action
Alkyl Chain EnanthateIncrease lipophilicityEnhances passive diffusion across lipid membranes (e.g., skin, gut wall). nih.gov
Amino Acid Valine (to form Valyl ester)Improve oral bioavailabilityTargets peptide transporters (e.g., hPEPT1) for active uptake in the intestine. nih.gov
Dicarboxylic Acid SuccinateIncrease aqueous solubilityThe free carboxylic acid can be deprotonated to form a water-soluble salt.
Phosphate Group PhosphateGreatly increase aqueous solubilityHighly ionizable group suitable for intravenous formulations. uef.fi
Nicotinate Nicotinic AcidPotential for CNS deliveryMay utilize endogenous nutrient transporters at the blood-brain barrier.

By incorporating the this compound scaffold, medicinal chemists can not only optimize the pharmacodynamic profile of a drug but also fine-tune its pharmacokinetic properties through rational prodrug design, ultimately leading to more effective and convenient therapies.

Derivatization Strategies and Analogues of S 1 Boc 2 Hydroxymethyl Piperidine

Functionalization of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl moiety is a versatile functional handle that can be readily converted into a wide range of other functional groups through well-established synthetic protocols.

The hydroxyl group can be easily transformed into esters and ethers to introduce new functionalities or to serve as precursors for further reactions.

Esterification is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). This reaction converts the hydroxyl group into an ester, which can alter the molecule's steric and electronic properties or act as a protecting group. A common transformation is the formation of an acetate (B1210297) ester using acetic anhydride or acetyl chloride. Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. These sulfonate esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.

Etherification involves the formation of a C-O-C bond. A standard method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide) to yield the corresponding ether. This modification can be used to introduce bulky groups or link the piperidine (B6355638) scaffold to other molecular fragments.

Table 1: Representative Esterification and Etherification Reactions

TransformationProductTypical Reagents and Conditions
Acetylation (Esterification)(S)-1-Boc-2-(acetoxymethyl)piperidineAcetic anhydride (Ac₂O), triethylamine (Et₃N), dichloromethane (B109758) (DCM), Room Temperature
Mesylation (Esterification)(S)-1-Boc-2-((methylsulfonyl)oxymethyl)piperidineMethanesulfonyl chloride (MsCl), Et₃N, DCM, 0 °C to Room Temperature
Benzylation (Etherification)(S)-1-Boc-2-((benzyloxy)methyl)piperidine1. Sodium hydride (NaH), THF, 0 °C 2. Benzyl bromide (BnBr), 0 °C to Room Temperature

The primary alcohol can be oxidized to two different stable oxidation states: aldehyde and carboxylic acid. The choice of oxidant and reaction conditions determines the final product. Direct reduction of the hydroxymethyl group is not a common transformation without prior functionalization.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without over-oxidation to the carboxylic acid. Commonly employed methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), and the Dess-Martin periodinane (DMP) oxidation, which is performed under neutral conditions at room temperature. wikipedia.orgchemistrysteps.comwikipedia.orgorganic-chemistry.org These methods are highly effective and compatible with the Boc protecting group and other sensitive functionalities. wikipedia.orgbyjus.com The resulting aldehyde, (S)-1-Boc-piperidine-2-carbaldehyde, is a key intermediate for reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents.

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. Reagents like Jones reagent (CrO₃ in aqueous sulfuric acid) or pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF) are effective for this transformation. researchgate.netethernet.edu.et The product, (S)-1-Boc-piperidine-2-carboxylic acid, is a valuable chiral amino acid derivative used in peptide synthesis and as a precursor for other complex molecules. chemicalbook.com

Table 2: Common Oxidation Reactions of the Hydroxymethyl Group

Target ProductReaction NameTypical Reagents and Conditions
(S)-1-Boc-piperidine-2-carbaldehydeSwern Oxidation1. Oxalyl chloride, DMSO, DCM, -78 °C 2. (S)-1-Boc-2-(hydroxymethyl)piperidine 3. Triethylamine (Et₃N)
(S)-1-Boc-piperidine-2-carbaldehydeDess-Martin OxidationDess-Martin Periodinane (DMP), DCM, Room Temperature
(S)-1-Boc-piperidine-2-carboxylic acidJones OxidationChromium trioxide (CrO₃), H₂SO₄, Acetone, 0 °C
(S)-1-Boc-piperidine-2-carboxylic acidPDC OxidationPyridinium dichromate (PDC), DMF, Room Temperature

The chiral 1,2-amino alcohol scaffold of (S)-2-(hydroxymethyl)piperidine (after Boc deprotection) is a privileged structure for the synthesis of chiral ligands for asymmetric catalysis. nih.gov The combination of a nitrogen atom and an oxygen atom at a defined stereochemical distance allows for the formation of stable chelate complexes with transition metals.

A common strategy involves converting the hydroxymethyl group into a phosphine-containing moiety to create P,N-bidentate ligands. sigmaaldrich.com This is typically a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Second, the sulfonate ester is displaced by a nucleophilic phosphide (B1233454) reagent, such as lithium diphenylphosphide (LiPPh₂), to form the C-P bond. The resulting N-Boc protected phosphine-alcohol derivative can then be used in catalysis or further modified at the nitrogen atom after Boc removal. Such ligands have proven effective in a range of transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. sigmaaldrich.comambeed.com

Modifications of the Boc-Protecting Group and Nitrogen Functionality

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. However, its removal under acidic conditions unveils the secondary amine, which can then be functionalized through various reactions.

For synthetic routes requiring orthogonal protection strategies, the Boc group can be removed and replaced with other protecting groups that are labile under different conditions. The deprotection of the Boc group is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). commonorganicchemistry.comcommonorganicchemistry.com Once the TFA salt of (S)-2-(hydroxymethyl)piperidine is formed, it is neutralized with a base to yield the free secondary amine.

This free amine can then be reprotected with alternative groups:

Carboxybenzyl (Cbz) group: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The Cbz group is stable to acids but is readily cleaved by catalytic hydrogenolysis.

Fluorenylmethyloxycarbonyl (Fmoc) group: Introduced using Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable to acidic and hydrogenolytic conditions but is cleaved by mild bases, such as piperidine in DMF, making it orthogonal to both Boc and Cbz groups. organic-chemistry.org

Table 3: N-Protecting Group Exchange Protocol

StepTransformationTypical Reagents and Conditions
1. DeprotectionBoc RemovalTrifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature
2a. ReprotectionCbz ProtectionBenzyl chloroformate (Cbz-Cl), NaHCO₃, H₂O/Dioxane, 0 °C to RT
2b. ReprotectionFmoc ProtectionFmoc-Cl, NaHCO₃, H₂O/Dioxane, 0 °C to RT

Following the removal of the Boc group, the resulting secondary amine, (S)-2-(hydroxymethyl)piperidine, becomes a nucleophile and can undergo direct functionalization at the nitrogen atom.

N-Alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved through several methods:

Direct Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.

Reductive Amination: A two-step, one-pot reaction where the amine is first condensed with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. nih.gov Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com

N-Acylation introduces an acyl group, forming an amide. This is readily accomplished by treating the amine with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. This reaction is typically fast and high-yielding, providing stable N-acyl derivatives.

Table 4: N-Alkylation and N-Acylation of Deprotected Piperidine

Reaction TypeProduct ExampleTypical Reagents and Conditions
N-Methylation(S)-1-methyl-2-(hydroxymethyl)piperidineIodomethane (CH₃I), K₂CO₃, DMF, Room Temperature
Reductive Amination (Benzylation)(S)-1-benzyl-2-(hydroxymethyl)piperidineBenzaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE), RT
N-Acetylation(S)-1-acetyl-2-(hydroxymethyl)piperidineAcetyl chloride, Triethylamine (Et₃N), DCM, 0 °C to RT

Introduction of Substituents on the Piperidine Ring System

The functionalization of the piperidine core of this compound is a key strategy for generating structural diversity. Methods for introducing substituents regioselectively are centered on modern organometallic techniques, particularly directed metallation and subsequent carbon-carbon bond-forming reactions.

The introduction of halogens onto the piperidine ring is typically achieved via a two-step sequence involving metallation followed by quenching with an electrophilic halogen source. The tert-butoxycarbonyl (Boc) group plays a crucial role as a directed metalation group (DMG), facilitating the regioselective deprotonation of the adjacent C2 proton. baranlab.org

The process begins with the deprotonation of N-Boc-piperidine using a strong base, commonly a combination of sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA), to generate a configurationally unstable racemic 2-lithio-N-Boc-piperidine intermediate. nih.gov This lithiation occurs selectively at the C2 position due to the coordinating effect of the Boc group's carbonyl oxygen, which directs the organolithium base to the proximal protons. baranlab.orgharvard.edu While this metallation is highly regioselective for the C2 position, achieving substitution at other positions, such as C3 (β-position), requires different strategies, often involving palladium-catalyzed C-H activation and migration. researchgate.net

Once the C2-lithiated species is formed, it can be trapped by various electrophilic halogenating reagents to install a halogen atom at this position. This approach provides a reliable method for synthesizing 2-halo-piperidine derivatives, which can serve as precursors for further cross-coupling reactions.

Table 1: Reagents for Metallation and Subsequent Halogenation of N-Boc-Piperidine

StepReaction TypeTypical ReagentsPosition of FunctionalizationReference
1Directed Metallation (Lithiation)s-BuLi / TMEDA or n-BuLi in THFC2 nih.govacs.org
2Electrophilic HalogenationI₂, Br₂, C₂Cl₆, etc.C2 harvard.edu

The C2-lithiated intermediate is a powerful tool for forming new carbon-carbon bonds. By reacting this organolithium species with a variety of carbon-based electrophiles, a wide array of 2-substituted piperidines can be synthesized. This method has been successfully applied to reactions with aldehydes, alkyl halides, and, following a transmetallation step, aryl and vinyl halides. nih.govacs.org

A significant advancement in this area is the development of catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine. nih.govacs.org In this process, a substoichiometric amount of a chiral ligand is added to the racemic organolithium intermediate. The ligand complexes with the lithium, leading to a rapid equilibrium between the (R)- and (S)-lithiated species. One diastereomeric complex is thermodynamically favored, allowing for subsequent reaction with an electrophile to yield the 2-substituted product in high enantiomeric excess. nih.govrsc.org By using one of two diastereomeric chiral ligands, it is possible to selectively synthesize either the (R)- or (S)-enantiomer of the final product from the same racemic intermediate. acs.org

For the synthesis of 2-aryl or 2-vinyl piperidines, the resolved lithiated intermediate is first transmetallated with a zinc salt (e.g., ZnCl₂) to form a chiral organozinc reagent. This species can then undergo palladium-catalyzed Negishi coupling with various aryl or vinyl halides. acs.orgnih.gov

Table 2: Examples of C-C Bond Formation via Catalytic Dynamic Resolution of rac-2-Lithio-N-Boc-Piperidine

Chiral Ligand DiastereomerElectrophileCoupling MethodProduct ConfigurationEnantiomeric Ratio (er)Reference
(S,S)-Ligand 8 PropionaldehydeDirect Trapping(S)-Product96:4 nih.gov
(S,R)-Ligand 9 PropionaldehydeDirect Trapping(R)-Product4:96 nih.gov
(S,S)-LigandAllyl BromideCopper-mediated(S)-Product95:5 acs.org
(S,S)-Ligand3-BromopyridineNegishi Coupling(S)-Product95:5 acs.orgnih.gov
(S,R)-Ligand3-BromopyridineNegishi Coupling(R)-Product5:95 acs.orgnih.gov

Note: Ligand numbers refer to those in the cited literature.

Synthesis of Spirocyclic and Fused Systems Derived from this compound

The creation of spirocyclic and fused ring systems introduces significant three-dimensional complexity, a desirable trait for molecules in drug discovery. rsc.org While direct examples starting from this compound are not extensively documented, established synthetic methodologies for piperidine derivatives suggest viable pathways.

One potential strategy involves the oxidation of the primary alcohol in this compound to the corresponding aldehyde or ketone. This C2-carbonyl functionality can then participate in reactions to form spirocyclic structures. For instance, a general two-step synthesis of 2-spiropiperidines has been developed where δ-amino-β-ketoesters react with cyclic ketones to generate the spirocyclic core. nih.govrsc.org By analogy, a ketone at the C2 position of the piperidine could serve as the carbonyl component in such a transformation.

Fused bicyclic piperidines can be prepared through various intramolecular cyclization reactions. nih.govnih.gov A plausible route starting from this compound would involve elongating the hydroxymethyl group into a side chain containing a reactive functional group. For example, conversion of the alcohol to a leaving group, followed by substitution with a nucleophile that contains a tethered alkene, could set the stage for an intramolecular cyclization, such as an intramolecular Heck reaction or a radical-mediated cyclization, to form a fused ring system. nih.gov

Isomeric and Enantiomeric Variations: Synthesis and Comparative Studies

The synthesis of isomeric and enantiomeric variations of substituted piperidines is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The (R)-enantiomer of 1-Boc-2-(hydroxymethyl)piperidine is a commercially available building block, and its synthesis can be achieved through methods parallel to those for the (S)-enantiomer, such as the reduction of a chiral pipecolic acid derivative. chemimpex.com

The most powerful strategy for accessing enantiomeric variations of 2-substituted piperidines is the Catalytic Dynamic Resolution (CDR) of rac-N-Boc-2-lithiopiperidine previously discussed (Section 5.3.2). nih.gov This methodology is notable for its ability to produce either enantiomer of the desired product with high selectivity, controlled simply by the choice of a chiral ligand catalyst. acs.org This approach has been successfully applied to the synthesis of both enantiomers of the tobacco alkaloid anabasine, demonstrating its utility and robustness. acs.orgnih.gov

Access to diastereomeric analogues of substituted piperidines often relies on controlling the stereochemistry during the ring-forming step or by post-synthesis modification. For example, the catalytic hydrogenation of substituted pyridine precursors often proceeds with cis-diastereoselectivity. nih.gov Subsequent epimerization of a stereocenter, for instance, one adjacent to a carbonyl group via enolate formation, can provide access to the corresponding trans-diastereomer. Such comparative studies are essential for exploring the full 3D chemical space of a pharmacophore.

Mechanistic Insights and Stereochemical Control in Reactions Involving S 1 Boc 2 Hydroxymethyl Piperidine

Stereoelectronic Effects of the Piperidine (B6355638) Ring and Substituents

The reactivity and stereoselectivity of (S)-1-Boc-2-(hydroxymethyl)piperidine are profoundly influenced by the stereoelectronic properties inherent to its substituted piperidine framework. The six-membered ring typically adopts a stable chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions, with significant energetic differences between them.

The large tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces considerable steric bulk. Due to its size, the Boc group significantly influences the conformational equilibrium of the ring and the rotational barrier around the N1-C2 and N1-C6 bonds. The carbamate (B1207046) nitrogen atom possesses a planar or near-planar geometry due to resonance delocalization of its lone pair into the carbonyl group. This planarity, coupled with the steric demand of the tert-butyl group, restricts the conformational freedom of the piperidine ring.

For the this compound molecule, the chair conformation is predominant. To minimize unfavorable 1,3-diaxial interactions, the large hydroxymethyl substituent at the C2 position preferentially occupies the equatorial position. This arrangement places the substituent away from the axial hydrogens at C4 and C6, representing the most thermodynamically stable ground-state conformation.

Stereoelectronic effects, such as hyperconjugation, also play a critical role. For instance, in reactions involving the deprotonation at the C2 position to form a lithiated intermediate, the orientation of the C-H bond relative to the nitrogen lone pair and the C-N bond is crucial. The anomeric effect, typically associated with heterocyclic rings containing an endocyclic heteroatom and an exocyclic electronegative atom, can also influence the conformational preferences of intermediates and transition states. The interplay between the N-Boc group and the C2-hydroxymethyl substituent dictates the electronic distribution within the ring, thereby influencing the approach of incoming reagents and the stability of stereocontrolling transition states.

Role of Non-Covalent Interactions in Asymmetric Transformations

Non-covalent interactions are fundamental to achieving high stereoselectivity in reactions involving this compound, particularly when it functions as a chiral ligand or auxiliary. These weak interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, are critical for the precise organization of reactants and catalysts in the transition state.

A key feature of this compound is the presence of a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This functionality allows for the formation of intramolecular or intermolecular hydrogen bonds that can lock the conformation of the molecule or its complexes, thereby enhancing stereochemical control.

Intermolecular Hydrogen Bonding: In transition states, the hydroxyl group can form hydrogen bonds with substrates, reagents, or metal centers. This directed interaction helps to orient the reactants in a specific manner, favoring the formation of one stereoisomer over another. The ability to perturb these intramolecular hydrogen bonds through other non-covalent interactions can dramatically alter the strength and nature of these directive effects. mdpi.com

The Boc group itself, while primarily considered for its steric influence, can also participate in weaker C-H···O interactions. The precise arrangement of atoms in the transition state, stabilized by a network of these non-covalent interactions, is ultimately responsible for the stereochemical outcome of the reaction.

Reaction Pathway Elucidation using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involving chiral molecules like this compound. These methods provide detailed insights into the structures and energies of ground states, intermediates, and transition states that are often difficult to characterize experimentally.

The stereoselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the possible products. DFT calculations allow for the precise location and characterization of these transition states. For instance, in the asymmetric deprotonation of N-Boc-piperidine using a chiral base like s-BuLi/(-)-sparteine, computational studies have been used to model the transition state assembly. researchgate.net These studies reveal that the preferential abstraction of one proton over another is due to a more stable, lower-energy transition state. researchgate.net The calculations can quantify the activation energy barriers and identify the key non-covalent interactions (e.g., coordination to the lithium ion, steric clashes) that differentiate the competing pathways. By analyzing the geometry of the calculated transition state, researchers can understand how the chiral information from the piperidine derivative is transferred to the product.

Understanding the conformational landscape of the reactant and its key intermediates is a prerequisite for any mechanistic analysis. Computational methods are extensively used to determine the relative stabilities of different conformers. For N-Boc-piperidine derivatives, studies have confirmed that the piperidine ring exists in a chair conformation. fsu.eduresearchgate.net

A critical aspect is the rotation of the bulky Boc group around the N-C(O) bond, which can lead to different rotamers. This rotation has a significant energetic barrier and can be slow on the NMR timescale at low temperatures. acs.orgnih.gov DFT calculations have been successfully employed to compute these rotational barriers. For the closely related N-Boc-2-phenylpiperidine, the calculated barrier to rotation of the Boc group was found to be in good agreement with experimental values derived from variable-temperature NMR spectroscopy. acs.orgnih.gov This dynamic behavior is crucial, as different rotamers can exhibit different reactivity, and the accessibility of the reactive conformer can be rate-limiting. For intermediates, such as a C2-lithiated species, conformational analysis can reveal the preferred geometry of the organometallic, which directly impacts its subsequent reaction with an electrophile.

Table 1: Calculated Rotational Barriers for the Boc Group in N-Boc-2-substituted Piperidines.
CompoundMethodCalculated Barrier (kcal/mol)Reference
N-Boc-2-phenylpiperidineDFT14.9 acs.orgnih.gov
N-Boc-3,5-bis(arylidene)-4-piperidoneDFT14.87 fsu.edu

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The outcome of a stereoselective reaction is governed by either kinetic or thermodynamic control. Kinetic control implies that the ratio of products is determined by the relative rates of formation (i.e., the relative heights of the transition state energy barriers), while thermodynamic control means the product ratio reflects the relative thermodynamic stabilities of the products themselves.

Many reactions involving chiral piperidines, such as enantioselective lithiation followed by electrophilic quench, are conducted at low temperatures to ensure they are under kinetic control. This prevents equilibration of intermediates or products, preserving the stereochemical information established in the rate-determining step.

An important concept in this context is the dynamic resolution of intermediates. For example, N-Boc-2-lithiopiperidine can undergo rapid inversion of configuration at the carbanionic center. In a Dynamic Thermodynamic Resolution (DTR), a chiral ligand coordinates to the lithium, causing the two enantiomeric lithiated species to have different thermodynamic stabilities. nih.gov By allowing the system to equilibrate at a temperature where inversion is fast, one stereoisomer of the intermediate is enriched. Subsequent reaction at a very low temperature traps this enriched intermediate, leading to a highly enantioenriched product. nih.gov

Table 2: Kinetic Data for Conformational Dynamics of N-Boc-piperidine Derivatives.
Compound/ProcessTemperature (°C)Half-life (t₁/₂)TechniqueReference
N-Boc-2-phenylpiperidine (Boc rotation)-78~4 sVT-NMR / DFT acs.orgnih.govyork.ac.uk

In-Situ Spectroscopic Monitoring of Stereoselective Processes

To gain a true understanding of a reaction mechanism, it is essential to observe the species present under the actual reaction conditions. In-situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of stereoselective reactions in real-time. These methods allow for the identification of reactive intermediates, the determination of reaction kinetics, and the optimization of reaction parameters.

A notable example is the study of the lithiation of N-Boc-piperidine derivatives. By using in-situ IR spectroscopy, researchers were able to monitor the consumption of the starting material and the formation of the lithiated intermediate. acs.orgnih.govyork.ac.uk This technique is particularly sensitive to changes in the carbonyl stretching frequency of the Boc group upon complexation with the lithium cation. This real-time monitoring allowed for the precise determination of the optimal conditions (time, temperature) for the formation of the intermediate, preventing decomposition and improving yields. acs.orgnih.govyork.ac.uk

Combining in-situ IR with variable-temperature (VT) NMR spectroscopy provides a more complete picture. VT-NMR can be used to study the dynamic conformational processes, such as the rotation of the Boc group, and to characterize the structure of intermediates in solution. acs.orgnih.gov These experimental observations, when coupled with the computational analyses described earlier, provide a robust and detailed mechanistic picture, bridging the gap between theoretical models and experimental reality.

Emerging Research Directions and Future Perspectives on S 1 Boc 2 Hydroxymethyl Piperidine

(S)-1-Boc-2-(hydroxymethyl)piperidine is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals. chemimpex.comchemimpex.com Its unique structure, featuring a protected amine, a primary alcohol, and a defined stereocenter, makes it a versatile starting material for a wide array of complex molecules. chemimpex.com As synthetic chemistry evolves, new research avenues are opening up that promise to expand the utility of this scaffold, leveraging cutting-edge technologies and novel chemical strategies.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing (S)-1-Boc-2-(Hydroxymethyl)piperidine, and how do they validate structural integrity?

  • Methodology : Utilize Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl, Boc-protected amine) and nuclear magnetic resonance (NMR) to confirm stereochemistry and substituent positions. UV-Vis spectroscopy can assess electronic transitions, while mass spectrometry (MS) verifies molecular weight. For advanced validation, compare experimental data with density functional theory (DFT)-predicted vibrational frequencies and HOMO-LUMO energy gaps, as demonstrated for structurally similar hydroxymethyl piperidine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS hazard classifications: wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319). Use P95 respirators in poorly ventilated areas to avoid inhalation (H335). Store in a dry, sealed environment away from incompatible reagents. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician immediately after exposure .

Q. How is this compound synthesized, and what steps ensure enantiomeric purity?

  • Methodology : Employ Boc-protection of the piperidine nitrogen followed by hydroxymethylation at the 2-position. Key steps include chiral resolution using dynamic kinetic strategies, such as catalytic asymmetric hydrogenation or enzymatic resolution. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purity (>95%) using flash chromatography or recrystallization. Batch consistency can be ensured through HPLC analysis with chiral columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.